2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and pharmaceuticals, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- typically involves a multi-step process. The initial step often includes the diazotization of 4-chloro-2-methylaniline, followed by coupling with 2-naphthol to form the azo compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can produce corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a dye in analytical chemistry for the detection and quantification of various substances. Its stability and vibrant color make it suitable for use in spectrophotometric assays.
Biology: In biological research, the compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Industry: In the textile industry, it is used as a dye for fabrics due to its excellent colorfastness and resistance to fading.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The compound’s molecular targets include enzymes and receptors, where it can act as an inhibitor or activator, depending on the context. The pathways involved often include redox reactions and interactions with cellular components.
Comparison with Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
- 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
Comparison:
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt has a similar structure but includes a sodium salt, which can affect its solubility and reactivity.
- 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is another azo dye with a slightly different substitution pattern, leading to variations in its chemical and physical properties.
The uniqueness of 2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to its analogs.
Properties
CAS No. |
74186-12-2 |
---|---|
Molecular Formula |
C26H22ClN3O2 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22ClN3O2/c1-3-17-8-5-7-11-23(17)28-26(32)21-15-18-9-4-6-10-20(18)24(25(21)31)30-29-22-13-12-19(27)14-16(22)2/h4-15,31H,3H2,1-2H3,(H,28,32) |
InChI Key |
ORHMPQAJPKHWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.